molecular formula C8H8ClNO2 B129823 2-Amino-2-(2-chlorophenyl)acetic acid CAS No. 141196-64-7

2-Amino-2-(2-chlorophenyl)acetic acid

Cat. No.: B129823
CAS No.: 141196-64-7
M. Wt: 185.61 g/mol
InChI Key: LMIZLNPFTRQPSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-chlorophenyl)acetic acid typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-chlorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-(2-chlorophenyl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Amino-2-(2-chlorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications .

Biological Activity

2-Amino-2-(2-chlorophenyl)acetic acid, also known as 2-(2-chlorophenyl)glycine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8ClNO2_2
  • Molecular Weight : 185.61 g/mol
  • IUPAC Name : this compound

The compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a phenyl ring with a chlorine substituent at the para position. Its structural resemblance to glycine suggests potential interactions with glycine receptors, which are crucial in neurotransmission and various signaling pathways.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Condensation Reaction :
    • Reactants: Chloroacetic acid and 2-chloroaniline.
    • Process: The reaction involves nucleophilic substitution followed by hydrolysis.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter release through its interaction with glycine receptors. This interaction could modulate synaptic plasticity, which is essential for learning and memory processes. Studies have shown that the compound can affect various signaling pathways related to neuronal signaling, including those involved in:

  • MAPK/ERK Pathway
  • JAK/STAT Signaling
  • PI3K/Akt/mTOR Pathway

Cardiovascular Implications

The compound has also been studied for its effects on platelet aggregation, suggesting potential applications in cardiovascular health. Its ability to modify platelet function could be relevant in developing treatments for thrombotic disorders.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Platelet Function Studies :
    • A study demonstrated that this compound could inhibit platelet aggregation in vitro, indicating its potential as an antithrombotic agent.
  • Neurotransmission Modulation :
    • Research focusing on its interaction with glycine receptors showed that it could enhance inhibitory neurotransmission, which may have implications for conditions such as epilepsy or anxiety disorders.
  • Anticancer Activity :
    • Preliminary investigations into its anticancer properties revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship suggested that modifications to the phenyl ring could enhance anticancer efficacy.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
2-Amino-2-(4-chlorophenyl)acetic acid6212-33-50.92
2-Amino-2-(3-chlorophenyl)acetic acid7292-71-90.90
Glycine56-40-6N/A

The variations in chlorine substitution patterns significantly influence the biological activity and pharmacological properties of these compounds.

Properties

IUPAC Name

2-amino-2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIZLNPFTRQPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302892
Record name 2-amino-2-(2-chlorophenyl)acetic acid
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88744-36-9, 141196-64-7
Record name 2-(2-Chlorophenyl)glycine
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Record name 88744-36-9
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Record name 2-amino-2-(2-chlorophenyl)acetic acid
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Record name (�±)-2-Chlorophenylglycine
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Record name 2-(2-CHLOROPHENYL)GLYCINE
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Q & A

Q1: What is the significance of the optical purity of 2-Amino-2-(2-chlorophenyl)acetic acid in the synthesis of Clopidogrel Sulfate?

A1: The synthesis of Clopidogrel Sulfate, as described in the research paper "An Improved Synthesis of Clopidogrel Sulfate" [], utilizes (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, derived from the optical resolution of racemic this compound. This highlights a crucial aspect: only the (S)-enantiomer of the molecule is desired for the synthesis. Utilizing a racemic mixture would lead to a final product containing both Clopidogrel enantiomers. Since the biological activity of chiral drugs often resides primarily in one enantiomer, using a racemic starting material could result in reduced efficacy and potential for different side effects. Therefore, obtaining high optical purity of the (S)-enantiomer of this compound is essential for producing the desired enantiomer of Clopidogrel with optimal therapeutic activity.

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